

Application Notes and Protocols: LASSBio-1135 for Neuroinflammation Studies

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Compound of Interest

Compound Name: LASSBio-1135

Cat. No.: B1674533

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Introduction

LASSBio-1135 is an imidazo[1,2-a]pyridine derivative that has demonstrated significant potential in the study of neuroinflammation and associated pathologies, such as inflammatory and neuropathic pain.^{[1][2]} It functions as a multi-target compound, primarily acting as a non-competitive antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel and an inhibitor of Tumor Necrosis Factor-alpha (TNF- α) production.^{[1][2][3][4][5][6][7]} This dual action makes **LASSBio-1135** a valuable tool for investigating the interplay between neuronal sensitization and immune responses in the central and peripheral nervous systems.

These application notes provide a comprehensive overview of **LASSBio-1135**, including its mechanism of action, key experimental data, and detailed protocols for its use in in vitro and in vivo models of neuroinflammation.

Mechanism of Action

LASSBio-1135 exerts its effects through two primary mechanisms:

- **TRPV1 Antagonism:** **LASSBio-1135** is a non-competitive antagonist of the TRPV1 receptor, a non-selective cation channel predominantly expressed in nociceptive neurons.^{[1][2][7]} By blocking TRPV1, **LASSBio-1135** can reduce neuronal hyperexcitability and the sensation of pain.

- Inhibition of TNF- α Production: **LASSBio-1135** inhibits the release of TNF- α , a key pro-inflammatory cytokine, from immune cells such as macrophages.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[7\]](#) This is achieved by reducing the phosphorylation of p38 Mitogen-Activated Protein Kinase (MAPK), a critical step in the signaling pathway for TNF- α production.[\[1\]](#)[\[2\]](#)[\[7\]](#)

Data Presentation

The following tables summarize the quantitative data on the in vitro and in vivo efficacy of **LASSBio-1135**.

Table 1: In Vitro Activity of **LASSBio-1135**

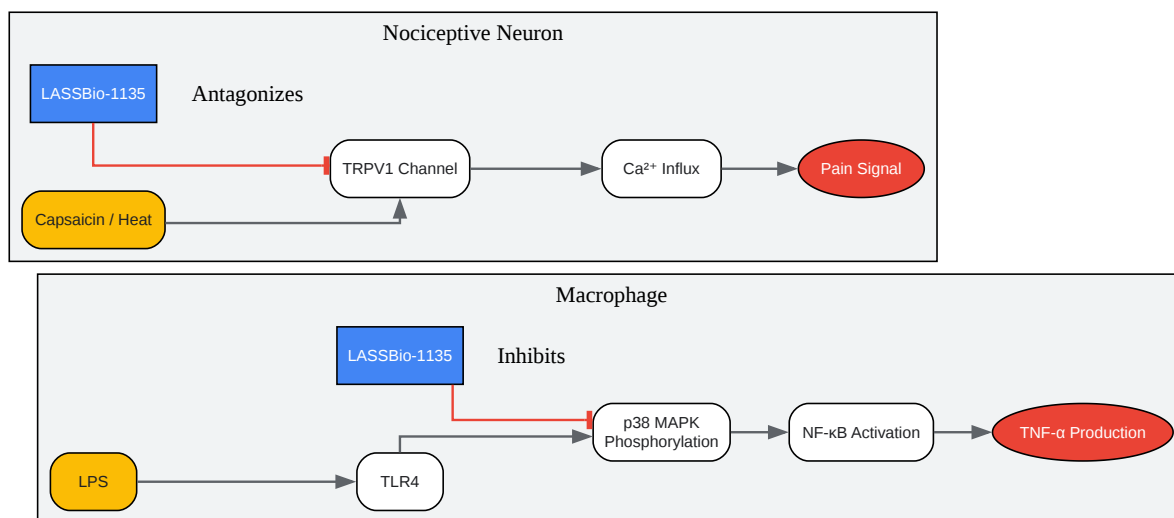
Target	Assay System	Agonist/Stimulant	IC50	Reference
TRPV1	TRPV1-expressing Xenopus oocytes	Capsaicin (1 μ M)	588 nM	[1] [2] [7]
TNF- α Production	LPS-stimulated murine peritoneal macrophages	Lipopolysaccharide (LPS)	546 nM	[3] [4] [5] [7]
p38 MAPK Phosphorylation	LPS-stimulated murine peritoneal macrophages	Lipopolysaccharide (LPS)	Concentration-dependent reduction	[1] [2] [7]
COX-2	N/A	N/A	Weak inhibitor	[1] [2] [3] [4] [5] [7]

Table 2: In Vivo Efficacy of **LASSBio-1135**

Model	Species	Key Parameters Measured	Effective Dose	Effect	Reference
Carrageenan-induced Thermal Hyperalgesia	Rat	Paw withdrawal latency	100 µmol/kg, p.o.	Markedly reduced thermal hyperalgesia	[1] [2]
Carrageenan-induced Inflammation	Rat	Neutrophil infiltration (MPO activity), TNF-α levels in paw	10 and 100 µmol/kg, p.o.	Reduced MPO activity and TNF-α production	[1] [2]
Partial Sciatic Ligation-induced Neuropathic Pain	Rat	Thermal hyperalgesia, Mechanical allodynia	100 µmol/kg, p.o.	Reversed thermal hyperalgesia and mechanical allodynia	[1] [3] [4]

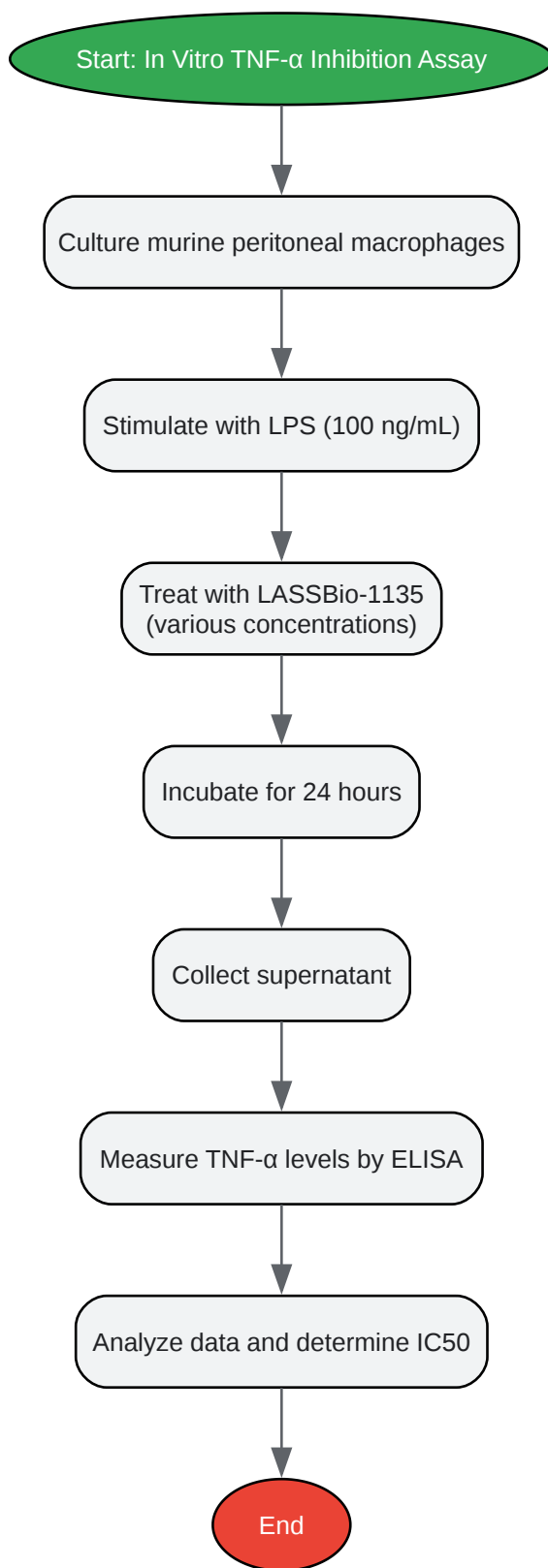
Signaling Pathway and Experimental Workflows

The following diagrams illustrate the mechanism of action of **LASSBio-1135** and the workflows for key experimental protocols.



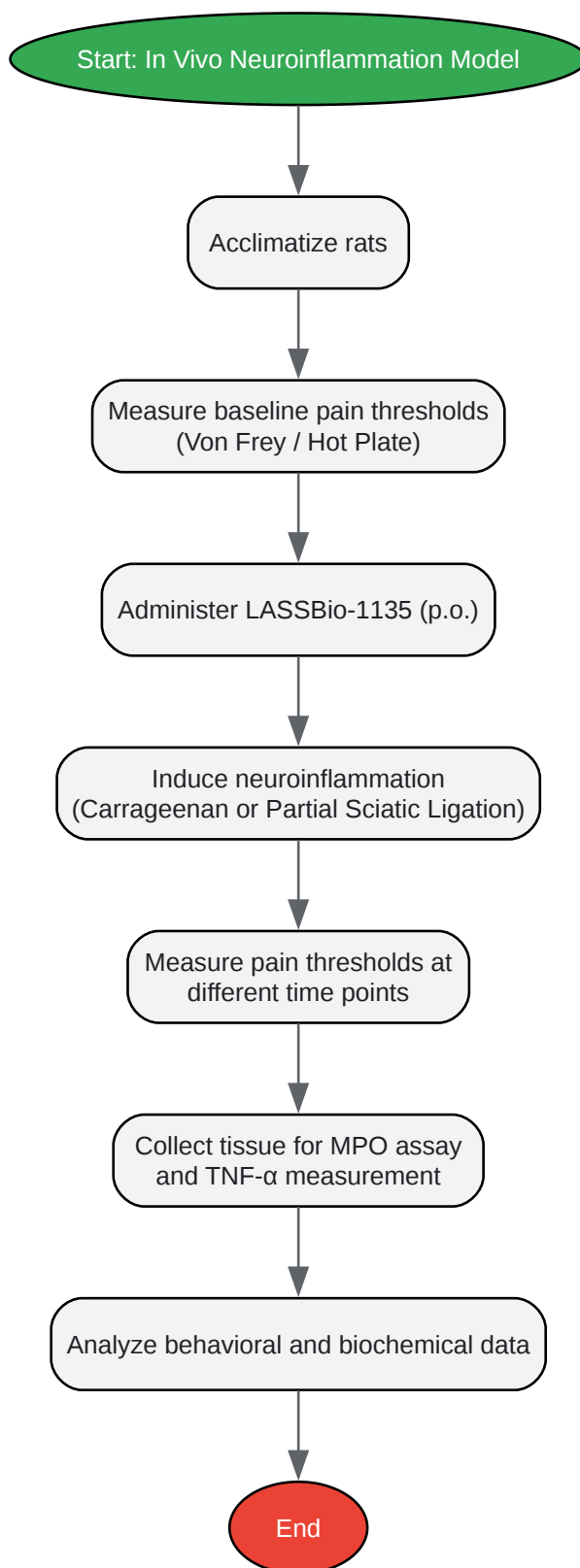
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Caption: Dual mechanism of action of **LASSBio-1135**.



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Caption: In vitro workflow for TNF-α inhibition assay.



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Caption: In vivo workflow for neuroinflammation models.

Experimental Protocols

In Vitro Protocol: Inhibition of TNF- α Production in LPS-Stimulated Macrophages

This protocol details the methodology to assess the inhibitory effect of **LASSBio-1135** on TNF- α production in vitro.

1. Materials and Reagents:

- Murine peritoneal macrophages or a suitable macrophage cell line (e.g., RAW 264.7)
- Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
- Lipopolysaccharide (LPS) from E. coli
- **LASSBio-1135**
- DMSO (vehicle)
- Phosphate-Buffered Saline (PBS)
- TNF- α ELISA kit
- 96-well cell culture plates

2. Cell Culture and Seeding:

- Culture macrophages in a T-75 flask until they reach 80-90% confluency.
- Harvest the cells and perform a cell count.
- Seed the cells in a 96-well plate at a density of $1-2 \times 10^5$ cells/well.
- Incubate overnight to allow for cell attachment.

3. Treatment and Stimulation:

- Prepare a stock solution of **LASSBio-1135** in DMSO.

- Prepare serial dilutions of **LASSBio-1135** in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
- Remove the old medium from the cells and add the medium containing the different concentrations of **LASSBio-1135** or vehicle (DMSO).
- Pre-incubate the cells with **LASSBio-1135** for 1 hour.
- Prepare a 2X solution of LPS in culture medium.
- Add the LPS solution to the wells to a final concentration of 100 ng/mL.
- Include control wells with:
 - Cells + medium only (negative control)
 - Cells + medium + vehicle (vehicle control)
 - Cells + medium + LPS + vehicle (positive control)

4. Incubation and Supernatant Collection:

- Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
- After incubation, centrifuge the plate at 400 x g for 10 minutes.
- Carefully collect the supernatant from each well and store at -80°C until analysis.

5. TNF- α Quantification:

- Quantify the concentration of TNF- α in the supernatants using a commercial TNF- α ELISA kit, following the manufacturer's instructions.
- Read the absorbance at the appropriate wavelength using a microplate reader.

6. Data Analysis:

- Generate a standard curve using the recombinant TNF- α provided in the ELISA kit.

- Calculate the concentration of TNF- α in each sample from the standard curve.
- Normalize the data to the positive control (LPS + vehicle).
- Plot the percentage of TNF- α inhibition against the concentration of **LASSBio-1135** to determine the IC50 value.

In Vivo Protocol 1: Carrageenan-Induced Thermal Hyperalgesia

This protocol describes the induction of acute inflammation and the assessment of the anti-hyperalgesic effects of **LASSBio-1135**.

1. Animals:

- Male Sprague-Dawley or Wistar rats (200-250 g).
- House the animals in a temperature-controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.
- Allow at least 48 hours for acclimatization before the experiment.

2. Materials and Reagents:

- **LASSBio-1135**
- Vehicle (e.g., 5% gum arabic in saline)
- λ -Carrageenan (1% w/v in sterile saline)
- Hot Plate Analgesia Meter

3. Experimental Procedure:

- Baseline Measurement:
 - Place each rat on the hot plate apparatus (set to $55 \pm 0.5^{\circ}\text{C}$).

- Measure the latency to a nociceptive response (paw licking, jumping).
- Establish a cut-off time (e.g., 30 seconds) to prevent tissue damage.
- Repeat the measurement three times with at least a 5-minute interval and average the values to obtain the baseline latency.
- Drug Administration:
 - Administer **LASSBio-1135** (e.g., 10 or 100 $\mu\text{mol/kg}$) or vehicle orally (p.o.) using a gavage needle.
- Induction of Inflammation:
 - One hour after drug administration, inject 100 μL of 1% carrageenan solution into the subplantar surface of the right hind paw.
- Assessment of Thermal Hyperalgesia:
 - Measure the paw withdrawal latency on the hot plate at 1, 2, 3, and 4 hours after the carrageenan injection.

4. Data Analysis:

- Calculate the change in paw withdrawal latency from baseline for each time point.
- Compare the latencies of the **LASSBio-1135**-treated groups with the vehicle-treated group using appropriate statistical tests (e.g., Two-way ANOVA followed by a post-hoc test).

In Vivo Protocol 2: Partial Sciatic Ligation (PSL) Model of Neuropathic Pain

This protocol outlines the surgical procedure to induce neuropathic pain and the subsequent assessment of **LASSBio-1135**'s therapeutic effects.

1. Animals:

- Male Sprague-Dawley or Wistar rats (200-250 g).

- Follow the same housing and acclimatization procedures as in the carrageenan model.

2. Materials and Reagents:

- **LASSBio-1135**
- Vehicle
- Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
- Surgical instruments
- Suture material (e.g., 4-0 silk)
- Von Frey filaments or an electronic Von Frey apparatus

3. Surgical Procedure:

- Anesthetize the rat.
- Make a small incision on the lateral side of the thigh to expose the sciatic nerve.
- Carefully dissect the connective tissue to isolate the sciatic nerve.
- Tightly ligate the dorsal one-third to one-half of the sciatic nerve with a silk suture.
- Close the muscle and skin layers with sutures.
- Allow the animals to recover for 7 days for the development of neuropathic pain.

4. Experimental Procedure:

- Baseline Measurement:
 - Before surgery, and on day 7 post-surgery, measure the mechanical withdrawal threshold of both hind paws using Von Frey filaments.
 - Place the rat in a cage with a mesh floor and allow it to acclimatize.

- Apply filaments of increasing force to the plantar surface of the paw and record the force at which the paw is withdrawn.
- Drug Administration:
 - On day 7 post-surgery, begin daily oral administration of **LASSBio-1135** (e.g., 100 µmol/kg) or vehicle.
- Assessment of Mechanical Allodynia:
 - Measure the mechanical withdrawal threshold 1 hour after drug administration on days 7, 9, 11, and 13 post-surgery.

5. Data Analysis:

- Determine the 50% paw withdrawal threshold for each animal at each time point.
- Compare the withdrawal thresholds of the **LASSBio-1135**-treated group with the vehicle-treated group using appropriate statistical analysis (e.g., Two-way repeated measures ANOVA).

Optional Endpoint Assays

1. Myeloperoxidase (MPO) Assay for Neutrophil Infiltration:

- At the end of the in vivo experiment, euthanize the animals and collect the paw tissue.
- Homogenize the tissue in a suitable buffer.
- Measure MPO activity using a commercial MPO assay kit as an indicator of neutrophil infiltration.

2. TNF-α Measurement in Paw Tissue:

- Homogenize the paw tissue in a lysis buffer containing protease inhibitors.
- Centrifuge the homogenate and collect the supernatant.
- Measure the TNF-α concentration in the supernatant using a rat TNF-α ELISA kit.

Conclusion

LASSBio-1135 is a promising pharmacological tool for the investigation of neuroinflammatory processes. Its dual mechanism of action allows for the simultaneous targeting of neuronal and immune components of neuroinflammation. The protocols described herein provide a framework for utilizing **LASSBio-1135** to explore its therapeutic potential in preclinical models of neuroinflammation and pain.

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